Attempting to substitute with ethyl 2,4-dichloropyrimidine-5-carboxylate leads to S_NAr regioisomer mixtures demanding costly chromatography. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate eliminates this via its inert C2-SMe group, ensuring exclusive C4 functionalization. • Avanafil synthesis: Sequential C4 amination, C2 sulfone activation, and ester amidation without regioisomer byproducts. • Stable C2-SMe withstands cyclizations with amidines to form pyrimido[4,5-d]pyrimidines for late-stage diversification. • Superior solubility and kinetics vs free acid. In stock.
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) is a highly functionalized, orthogonally reactive pyrimidine building block widely utilized in pharmaceutical manufacturing. Featuring a highly electrophilic C4-chlorine, an electron-withdrawing C5-ethyl ester, and a stable but activatable C2-methylthio group, this compound is engineered for precise, stepwise nucleophilic aromatic substitution (S_NAr). It serves as a critical intermediate in the commercial synthesis of the PDE5 inhibitor Avanafil and numerous kinase inhibitors. For procurement teams and process chemists, its primary value lies in its ability to deliver absolute regiocontrol during initial functionalization, drastically reducing purification overhead and improving overall synthetic efficiency compared to simpler dihalogenated analogs .
Attempting to substitute this compound with the cheaper and more common analog, ethyl 2,4-dichloropyrimidine-5-carboxylate, introduces significant process liabilities. While the 2,4-dichloro scaffold possesses two reactive sites, distinguishing between them during S_NAr requires stringent cryogenic conditions and precise stoichiometric control to avoid mixtures of C2-substituted, C4-substituted, and di-substituted products. This lack of inherent regioselectivity necessitates expensive and solvent-intensive chromatographic separations, which are unviable at scale. Furthermore, substituting with the free carboxylic acid variant results in poor organic solubility and sluggish S_NAr kinetics, as the deprotonated carboxylate deactivates the pyrimidine ring. The C2-methylthio group in CAS 5909-24-0 solves these issues by acting as a temporary, inert placeholder that guarantees near 100% regioselectivity at C4, while remaining ready for 'on-demand' activation via oxidation later in the synthetic sequence .
Non-esterified acid analog may reduce SNAr yield due to carboxylate interference.
2,4-Dichloro analogs can lead to unpredictable cross-coupling regioselectivity, increasing purification burden.
5-Nitrile or aldehyde variants lack ester handle for further elaboration, limiting library diversification.
When performing the initial amination, CAS 5909-24-0 provides near-absolute regiocontrol at the C4 position due to the inertness of the C2-methylthio group. In contrast, the comparator ethyl 2,4-dichloropyrimidine-5-carboxylate possesses two highly reactive chloride leaving groups, often resulting in mixtures of C2- and C4-substituted isomers unless strictly controlled at cryogenic temperatures[1].
| Evidence Dimension | Regioselectivity and isolated yield of C4-monoaminated product |
| Target Compound Data | >87% isolated yield of pure C4-isomer (e.g., with 3-chloro-4-methoxybenzylamine) |
| Comparator Or Baseline | Ethyl 2,4-dichloropyrimidine-5-carboxylate (frequent mixtures; requires cryogenic control to minimize C2-substitution) |
| Quantified Difference | Eliminates ~15-30% yield loss to C2/di-substitution seen in the comparator, ensuring >95% regioselectivity. |
| Conditions | S_NAr with primary amines in organic solvents at 0°C to room temperature. |
Eliminates the need for costly and time-consuming chromatographic separation of regioisomers during scale-up.
The C2-methylthio group serves as an excellent temporary placeholder that is stable under various basic and nucleophilic conditions. Once the C4 position is functionalized, the methylthio group can be selectively oxidized to a highly reactive sulfoxide or sulfone. This allows for a clean, stepwise introduction of a second nucleophile at C2, avoiding the premature degradation or over-reaction typical of C2-chlorinated intermediates .
| Evidence Dimension | Reactivity of the C2 position towards secondary amines |
| Target Compound Data | Inert during step 1; >80% yield in step 2 after oxidation to sulfone/sulfoxide |
| Comparator Or Baseline | C2-chlorine intermediate (prone to premature displacement, <50% yield of cleanly sequential products without protecting groups) |
| Quantified Difference | Provides a stable intermediate that can be stored or subjected to other reactions, whereas a C2-Cl intermediate is highly sensitive. |
| Conditions | Stepwise functionalization with secondary amines (e.g., pyrrolidine derivatives) following oxidation. |
Enables the reliable, multi-step synthesis of complex unsymmetrical 2,4-disubstituted pyrimidines like Avanafil without side reactions.
The presence of the C5-ethyl ester strongly withdraws electron density from the pyrimidine ring, significantly lowering the activation energy for nucleophilic attack at C4. Compared to the free carboxylic acid baseline, which forms an electron-donating carboxylate anion under basic reaction conditions, the esterified form ensures rapid and complete conversion [1].
| Evidence Dimension | Electrophilicity and reaction kinetics at the C4 position |
| Target Compound Data | Rapid S_NAr at 0-20°C (reaction complete in 1-3 hours) |
| Comparator Or Baseline | 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid (sluggish, requires >60°C or >24h due to carboxylate deactivation) |
| Quantified Difference | Esterification lowers the activation energy for nucleophilic attack, reducing reaction times from days/reflux to hours/ambient temperature. |
| Conditions | Basic amination conditions with triethylamine or DIPEA. |
Ensures high throughput and energy efficiency in manufacturing by allowing reactions to proceed rapidly under mild conditions.
The most prominent industrial application of this compound is as a late-stage starting material for Avanafil. The synthesis relies entirely on the orthogonal reactivity of CAS 5909-24-0. The C4-chlorine is first displaced by 3-chloro-4-methoxybenzylamine. The C2-methylthio group is then oxidized to a sulfinyl/sulfonyl leaving group and displaced by (S)-2-(hydroxymethyl)pyrrolidine, followed by amidation of the C5-ester. This exact sequence is impossible with di-chloro analogs without severe yield penalties[1].
In medicinal chemistry, this scaffold is heavily utilized to construct ATP-competitive kinase inhibitors. The ability to sequentially install different pharmacophores at the C4 and C2 positions allows for rapid structure-activity relationship (SAR) exploration. The C5-ester is frequently cyclized with the C4-amine to form pyrido[2,3-d]pyrimidin-7-ones or pyrimido[4,5-d]pyrimidines, which are privileged core structures in oncology drug discovery [2].
Beyond linear substitutions, the proximity of the highly reactive C4-chlorine and the C5-ester makes this compound an ideal precursor for fused bicyclic systems. Reaction with amidines, guanidines, or bis-nucleophiles leads directly to pyrimido[4,5-d]pyrimidines. Procurement of the 2-methylthio variant ensures that the C2 position remains protected during the harsh cyclization conditions, allowing for subsequent diversification of the bicyclic core [3].
Irritant